Trp-Arg

Description

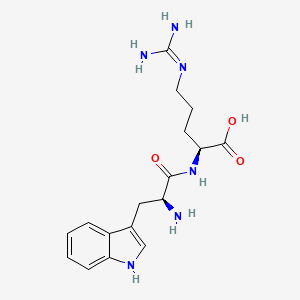

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPVBXOHXMBLFW-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Dynamics of Trp Arg

Theoretical Exploration of Trp-Arg Conformational Space

Theoretical methods, such as molecular mechanics and density functional theory (DFT) calculations, play a vital role in exploring the potential conformational landscape of peptides. These computational approaches can predict stable structures, energy parameters, and electronic properties by considering various factors like bond lengths, angles, dihedral angles, and non-covalent interactions, including intramolecular hydrogen bonding and cation-pi interactions. ajol.info

While direct, detailed theoretical studies specifically focused on the this compound dipeptide were not prominently found in the search results, studies on related dipeptides, such as Val-Trp, illustrate the insights that can be gained. ajol.info For Val-Trp, theoretical calculations have revealed the existence of both folded and extended conformations, highlighting the influence of intramolecular hydrogen bonding on the dipeptide's geometry. ajol.info The interaction between side chains, such as the coplanarity and interaction energy between the valine and tryptophan residues in the folded conformation, can also be investigated theoretically. ajol.info Molecular dynamics simulations can further explore the dynamic transitions between different conformational states and the influence of factors like protonation state on peptide flexibility and structural expansion. researchgate.net Studies on larger peptides containing Trp and Arg have used molecular dynamics to investigate conformational dynamics and the role of specific interactions, such as cation-pi interactions, in influencing structure and function. researchgate.netacs.org These theoretical approaches, when applied to this compound, can provide valuable predictions about its preferred conformations and the factors governing its flexibility.

Spectroscopic Investigations of this compound Conformation in Varied Environments

Spectroscopic techniques offer experimental avenues to probe the structure and conformation of peptides in different environments, such as aqueous solutions or in the presence of membranes or other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

NMR spectroscopy is a powerful technique for determining the solution structure and dynamics of peptides. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about backbone and side-chain conformations, as well as spatial proximity between atoms, can be obtained. nih.gov

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure

CD spectroscopy is widely used to analyze the secondary structure content of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. The peptide bond is the primary chromophore in the far-UV region (190-250 nm), and distinct spectral shapes are characteristic of different secondary structures like alpha-helices, beta-sheets, and turns. psu.eduunivr.itunica.it

For peptides containing aromatic amino acids like Tryptophan, the interpretation of far-UV CD spectra can be complicated by the strong absorbance of the indole (B1671886) side chain in this region. mdpi.comnih.gov Tryptophan residues contribute significantly to both the near-UV (250-320 nm), which provides information on tertiary structure and the environment of aromatic side chains, and the far-UV regions of the CD spectrum. psu.edunih.gov This interference can make it challenging to accurately determine the percentages of different secondary structures based solely on CD data, particularly for Trp-rich peptides. mdpi.comnih.gov Studies on peptides containing Trp and Arg have shown that CD can indicate whether a peptide is largely unfolded in aqueous buffer or adopts more defined secondary structures in the presence of stabilizing environments like trifluoroethanol (TFE). researchgate.net Although a specific CD spectrum for the this compound dipeptide was not found, CD can, in principle, be used to probe its conformational state in different environments, keeping in mind the potential contribution of the Trp side chain to the spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Conformation

FTIR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen bonding patterns. The amide I band (1600-1700 cm⁻¹) arising primarily from the C=O stretching vibration of the peptide bond is particularly sensitive to backbone conformation and is widely used to study protein and peptide secondary structure. acs.orgleibniz-fli.de

Amino acid side chains, including those of Tryptophan and Arginine, also have characteristic vibrations that can contribute to the FTIR spectrum. researchgate.netacs.org These contributions can provide additional insights into the local environment and interactions of the side chains. acs.org FTIR difference spectroscopy can be used to detect subtle conformational changes, changes in protonation state, and hydrogen bonding upon perturbation of the peptide or protein. acs.org While direct FTIR data for the this compound dipeptide was not found, FTIR could be applied to study the conformational preferences of the peptide bond and the involvement of the Trp and Arg side chains in intramolecular or intermolecular interactions through analysis of characteristic vibrational bands.

Intrinsic Tryptophan Fluorescence (ITF) for Conformational Studies

Tryptophan is a naturally fluorescent amino acid, and its fluorescence properties are highly sensitive to the polarity and dynamics of its local environment. bmglabtech.comnih.govbiosynth.comspectroscopyeurope.com Intrinsic Tryptophan fluorescence can be used to monitor conformational changes, protein folding, and interactions with other molecules. bmglabtech.combiosynth.com Changes in fluorescence intensity and emission maximum can indicate whether a Tryptophan residue is buried in a hydrophobic core or exposed to a more polar, solvent-accessible environment. bmglabtech.combiosynth.com

The interaction between Tryptophan and Arginine can be specifically probed using ITF. A study on Gαi proteins revealed an activation-dependent cation-pi interaction between an Arginine and a Tryptophan residue in the Switch II region, which was detected as a notable red shift in the Tryptophan emission maximum upon activation. nih.gov This demonstrates that the close proximity and interaction between the positively charged guanidinium (B1211019) group of Arginine and the aromatic indole ring of Tryptophan can significantly influence Tryptophan fluorescence. Applying ITF to the this compound dipeptide could potentially provide insights into the proximity and interaction between the two residues in different conditions, reflecting the conformational ensemble of the dipeptide.

Crystallographic Analysis of this compound and Its Complexes

X-ray crystallography provides high-resolution three-dimensional structures of molecules in a crystalline state. For peptides, crystallography can reveal precise details about bond lengths, angles, dihedral angles, and packing interactions in the crystal lattice.

Solvent Effects on this compound Conformational Preferences and Dynamics

The solvent environment plays a crucial role in shaping the conformational landscape of peptides. The interactions between the peptide and solvent molecules, such as hydrogen bonding and electrostatic interactions, can significantly influence the stability and dynamics of different conformations acs.orgresearchgate.net.

Studies on peptides containing Trp and Arg residues, while not always specifically on the this compound dipeptide itself, highlight the importance of solvent in their behavior. For instance, research on a cyclic decapeptide containing an Arg-Trp sequence used restrained molecular dynamics simulations to study its behavior in vacuum and in solution. The inclusion of explicit solvent molecules in the simulation was found to dampen the motion of the cyclic peptide, although its effect on the quality of the fit to NMR data varied depending on the simulation technique used nih.gov.

Molecular dynamics simulations of various two-residue peptides in aqueous solution have been performed to understand conformational preferences and the effects of neighboring residues. This compound was identified as one of the peptides exhibiting larger average standard deviations in backbone dihedral angles, suggesting dynamic conformational behavior in water nih.gov. This indicates that the solvent environment, in this case, water, allows for a range of accessible conformations for the this compound dipeptide. The intrinsic propensity of peptide backbone conformations can be influenced by solvents, contributing to solvent-induced variations in peptide structure and dynamics researchgate.net. Different solvents can have varying effects; for example, aqueous urea (B33335) can decrease helix propensity, while methanol (B129727) can decrease polyproline II propensity researchgate.net. These effects are correlated with the solvent's hydration of backbone groups and the probability of forming local intrapeptide hydrogen bonds researchgate.net.

Role of Side Chain Interactions in this compound Conformational Stability

Interactions between arginine and tryptophan side chains, particularly cation-π interactions between the positively charged guanidinium group of arginine and the electron-rich aromatic ring of tryptophan, are known to be significant in peptide and protein structures researchgate.netnih.govmdpi.comresearchgate.net. These interactions can contribute substantially to conformational stability researchgate.net. Studies using NMR spectroscopy and MD simulations have revealed that side chain contacts between Arg and Trp residues can greatly contribute to conformational stability researchgate.net.

Cation-π interactions involving Trp and Arg typically occur at the protein surface and can exhibit a planar stacking geometry, allowing the guanidinium group of Arg to form hydrogen bonds while interacting with Trp through cation-π interactions mdpi.com. The strength of these interactions can depend on the relative positions of the aromatic and cationic partners researchgate.net. For instance, a this compound interaction in a specific (i, i + 4) arrangement within an α-helix was observed to be stabilizing researchgate.net.

Molecular dynamics simulations have been used to explore these interactions. In some peptides, the arginine side chain has been observed to be sandwiched between aromatic rings, such as those of tryptophan and phenylalanine, with the guanidinium group oriented to facilitate cation-π interactions rsc.org. The presence of these interactions can stabilize specific conformations, such as β-hairpins rsc.org.

Molecular Recognition and Biomolecular Interaction Mechanisms of Trp Arg

Trp-Arg Interactions with Protein Targets

The interaction of peptides containing Tryptophan and Arginine with proteins is a critical aspect of cellular signaling, enzyme regulation, and the formation of protein complexes. The distinct chemical nature of the two side chains allows for a bimodal binding approach, engaging with both charged and nonpolar regions of a protein's surface. Arginine's guanidinium (B1211019) group often targets negatively charged pockets, while Tryptophan's indole (B1671886) ring can insert into hydrophobic cavities. nih.govwikipedia.org

Enthalpic Contributions (ΔH): These are typically driven by the formation of strong, specific non-covalent bonds. The interaction of Arginine's positively charged guanidinium group with negatively charged aspartate or glutamate (B1630785) residues on a protein surface forms a salt bridge, which is an enthalpically favorable interaction. acs.org Additionally, the hydrogen bonding capacity of the guanidinium group contributes significantly to a favorable enthalpy of binding. nih.gov

Entropic Contributions (ΔS): The primary driver of entropy in this context is the hydrophobic effect. When the nonpolar indole ring of Tryptophan binds to a hydrophobic pocket on a protein, it displaces ordered water molecules from both surfaces. wikipedia.org This release of water into the bulk solvent results in a significant increase in entropy, making the binding event more favorable.

| Thermodynamic Parameter | Primary Contributing Residue | Nature of Interaction | Effect on Binding Affinity |

| ΔG (Gibbs Free Energy) | Both | Overall spontaneity of binding | Negative value indicates favorable binding |

| ΔH (Enthalpy) | Arginine | Electrostatic interactions (salt bridges), Hydrogen bonds | Favorable (negative) |

| ΔS (Entropy) | Tryptophan | Hydrophobic effect (release of ordered water molecules) | Favorable (positive) |

At the atomic level, the recognition of protein targets by this compound is mediated by a precise set of non-covalent interactions.

Electrostatic and Hydrogen Bonds: The arginine side chain is a powerful interaction hub. Its guanidinium group is planar and can form multiple hydrogen bonds with protein backbone carbonyls or side-chain acceptors. It readily forms salt bridges with acidic residues, which are strong, long-range interactions that help orient the peptide for optimal binding. acs.org

Hydrophobic and Aromatic Interactions: Tryptophan's large indole side chain is critical for binding to nonpolar regions of a protein. A key interaction is π-π stacking, where the aromatic ring of Tryptophan stacks parallel to another aromatic ring from a phenylalanine, tyrosine, or another tryptophan residue on the protein. acs.org

Cation-π Interactions: A special and significant interaction can occur between the two residues themselves or with a protein target. The positively charged guanidinium group of arginine can interact favorably with the electron-rich π-system of an aromatic ring, such as tryptophan's indole. nih.gov This interaction is stronger than many simple hydrogen bonds and contributes to both the affinity and structural stability of the bound complex.

The specificity of this compound motifs for particular protein binding sites arises from the need to satisfy the distinct chemical requirements of both residues simultaneously. A binding site must possess a combination of features to achieve high-affinity binding: typically, a negatively charged or polar region to accommodate the arginine and an adjacent nonpolar, often aromatic, pocket to engage the tryptophan. nih.gov This dual-recognition requirement significantly narrows the number of potential binding sites, thereby increasing selectivity.

For instance, in transient receptor potential (TRP) channels, which are involved in sensory perception, positively charged arginines in transmembrane segments are known to act as voltage sensors, while other domains of the protein create pockets for ligand binding that can involve hydrophobic and aromatic residues. nih.govelifesciences.org This illustrates how proteins evolve specific sites to recognize the combined electrostatic and hydrophobic features that a this compound pair offers.

This compound Interactions with Nucleic Acids (DNA, RNA)

Both Tryptophan and Arginine are highly overrepresented in the binding interfaces of proteins that interact with nucleic acids. nih.gov The arginine residue interacts with the sugar-phosphate backbone, while tryptophan can interact directly with the nucleobases.

The binding of this compound motifs to nucleic acids is also a dual-pronged event, leveraging both electrostatic attraction and base-specific interactions.

Arginine-Backbone Interaction: The primary role of arginine in nucleic acid binding is to engage in strong electrostatic interactions with the negatively charged phosphate (B84403) groups of the DNA or RNA backbone. nih.gov This is a major driving force for the initial association and affinity. The geometry of the guanidinium group also allows it to form specific hydrogen bonds, particularly with guanine (B1146940) bases. pnas.org

Tryptophan-Base Stacking (π-π Stacking): The aromatic indole ring of tryptophan can insert itself between the bases of a nucleic acid strand (intercalation) or stack on top of a base. researchgate.net This π-π stacking is a significant stabilizing force. oup.com Computational and experimental studies have shown that the stacking energy of tryptophan with nucleobases is the highest among all aromatic amino acids, with a general preference for purines (adenine, guanine) over pyrimidines (cytosine, thymine/uracil). researchgate.net

In the Bacillus subtilis trp RNA-binding attenuation protein (TRAP), the protein creates a series of binding pockets that specifically accommodate GAG triplets in the RNA leader sequence. researchgate.net While this involves a full protein, the recognition chemistry relies on interactions where tryptophan binding activates the protein, and the protein pockets then recognize the RNA bases, illustrating the fundamental principles of these interactions. nih.govwikipedia.org

| Interaction Mode | Residue | Target on Nucleic Acid | Primary Force |

| Electrostatic Attraction | Arginine | Phosphate Backbone | Electrostatic |

| Hydrogen Bonding | Arginine | Guanine Bases, Phosphate Oxygen | Hydrogen Bond |

| π-π Stacking / Intercalation | Tryptophan | Nucleobases (Purines > Pyrimidines) | Van der Waals, Hydrophobic |

The binding of this compound motifs can induce significant changes in the structure and, consequently, the function of DNA and RNA.

Structural Perturbations: The strong electrostatic interaction of multiple arginine residues can neutralize the negative charge of the phosphate backbone, which may lead to the bending or condensation of the nucleic acid. The intercalation of a tryptophan residue between base pairs locally unwinds the DNA helix, increasing the distance between adjacent base pairs. This distortion can create a bulge or kink in the structure. oup.com

Functional Consequences: Such structural changes can have profound functional effects. For example, local unwinding of DNA can facilitate the binding of other proteins involved in transcription or repair. Conversely, the stabilization of a particular structure, such as a G-quadruplex or a hairpin by a bound peptide, could inhibit these same processes. The binding of the TRAP protein to the trp leader RNA, for instance, stabilizes a terminator structure that halts transcription of the tryptophan biosynthesis genes, acting as a direct regulatory switch. researchgate.netwikipedia.org Therefore, the binding of even a small this compound motif has the potential to modulate gene expression by altering the local structure of DNA or a regulatory RNA element.

This compound Interactions with Lipid Bilayers and Biomembranes

The interaction of the Tryptophan-Arginine (this compound) motif with lipid bilayers is a critical aspect of its biological activity, particularly in the context of antimicrobial peptides (AMPs) where this pairing is prevalent. nih.gov The distinct chemical properties of the two amino acid residues govern a multi-step process of membrane association and subsequent perturbation.

Mechanisms of this compound Membrane Association and Permeabilization

The initial association of this compound-containing peptides with biomembranes is primarily driven by electrostatic interactions. nih.govnih.gov The guanidinium group of the Arginine (Arg) residue has a pKa of approximately 12.5, ensuring it is positively charged over a wide pH range. researchgate.netnih.gov This cationic nature facilitates a strong attraction to the negatively charged components abundant in bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin. nih.govacs.org

Following this initial electrostatic docking, the Tryptophan (Trp) residue plays a crucial role. The bulky, hydrophobic indole side chain of Trp has a strong preference for the interfacial region of the lipid bilayer—the zone between the polar lipid headgroups and the nonpolar acyl chains. nih.gov This insertion is driven by the hydrophobic effect. acs.orgwikipedia.org The change in the fluorescence signal of Trp is often used experimentally to monitor the partitioning of peptides into the membrane bilayer. acs.org

Once associated with the membrane, this compound-rich peptides can permeabilize the bilayer through several proposed mechanisms, which are not mutually exclusive and can depend on peptide concentration, lipid composition, and peptide structure. nih.govresearchgate.net

Carpet Model: In this model, peptide molecules accumulate on the surface of the membrane, oriented parallel to it. nih.gov Once a critical threshold concentration is reached, the peptides disrupt the membrane's integrity in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. nih.govresearchgate.net

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore lined by both peptides and lipid headgroups. nih.govresearchgate.net This process involves significant disruption of the membrane structure and can be induced by Arg's ability to promote negative Gaussian curvature. nih.gov

Barrel-Stave Model: In this mechanism, peptides oligomerize and insert into the membrane perpendicularly to the bilayer plane. The hydrophobic faces of the peptides align with the lipid acyl chains, while the hydrophilic faces point inward to form the lumen of a transmembrane channel. nih.govresearchgate.net

| Permeabilization Model | Description | Key Peptide Characteristics |

|---|---|---|

| Carpet Model | Peptides accumulate on the membrane surface, disrupting it at a critical concentration without forming discrete pores. nih.govresearchgate.net | High positive charge, parallel orientation to the membrane. |

| Toroidal Pore Model | Peptides and lipid headgroups together line a continuous, water-filled channel through the membrane. nih.govresearchgate.net | Ability to induce high membrane curvature. |

| Barrel-Stave Model | Peptides aggregate to form a transmembrane pore with a central channel, similar to a barrel's staves. nih.govresearchgate.net | Amphipathic helical structure, perpendicular insertion. |

Impact of this compound on Membrane Integrity and Dynamics

The association and potential permeabilization by this compound motifs significantly alter the biophysical properties of the lipid bilayer, impacting its integrity and dynamics. The insertion of the bulky Trp side chain into the interfacial region can displace lipid headgroups and create packing defects in the acyl chain region. acs.org

Studies on novel helical Trp- and Arg-rich AMPs have shown that these peptides tend to locate near the membrane surface and can have a rigidifying effect on lipid model membranes. researchgate.net This change in membrane dynamics is reflected in measurements of the membrane bending modulus (Kc), which can exhibit nonmonotonic changes with increasing peptide concentration. Such alterations suggest a mechanism where the formation of peptide-lipid domains leads to leakage of ions and water, ultimately compromising cell integrity. researchgate.net The disruption of membrane integrity is a primary mechanism of bactericidal activity, as confirmed by flow cytometry experiments that show a direct correlation between membrane permeabilization and cell death. nih.gov Peptides with a larger hydrophobic surface, such as those with adjacent Trp residues, tend to cause more efficient leakage, which can reduce their selectivity for bacterial over mammalian cells. acs.org

| Biophysical Parameter | Impact of this compound Peptide Interaction | Associated Effect |

|---|---|---|

| Membrane Fluidity/Order | Can cause membrane rigidification. researchgate.net | Altered lipid packing and reduced acyl chain mobility. |

| Membrane Bending Modulus (Kc) | Nonmonotonic changes with increasing peptide concentration. researchgate.net | Indicates domain formation and changes in membrane elasticity. |

| Membrane Permeability | Increased leakage of ions and larger molecules (e.g., dyes). acs.orgnih.gov | Loss of barrier function and dissipation of electrochemical gradients. |

Cation-π Interactions Involving this compound in Molecular Assemblies

A key non-covalent force that stabilizes the structure and interactions of this compound motifs is the cation-π interaction. nih.gov This is a strong, predominantly electrostatic interaction that occurs between a cation and the electron-rich face of a π system. proteopedia.orgnih.gov In the this compound pair, the interaction is between the positively charged guanidinium group of Arginine and the aromatic indole ring of Tryptophan. nih.gov

The geometry of this interaction is biased toward one that is energetically favorable, with the cationic group typically positioned within 6.0 Å of the aromatic ring face. proteopedia.org Surveys of protein structures in the Protein Data Bank (PDB) reveal that cation-π interactions are common, with over a quarter of all Tryptophan residues being involved in such an interaction. nih.gov Arginine is more likely than Lysine to participate in these interactions, and Tryptophan is the most preferred aromatic partner. nih.gov

The binding energies of these interactions can be substantial, contributing as much to molecular stability as conventional hydrogen bonds or salt bridges. nih.govresearchgate.net The interaction energy for an Arg-Trp pair is considered among the strongest of all interacting amino acid pairs. researchgate.net This strong interaction facilitates enhanced peptide-membrane interactions and contributes to the folding and stability of peptides in aqueous solution and within protein structures. nih.govacs.org

| Interacting Pair | Interaction Type | Typical Distance | Significance |

|---|---|---|---|

| Arginine (Guanidinium) - Tryptophan (Indole) | Cation-π | < 6.0 Å proteopedia.org | Strong stabilizing force, comparable to hydrogen bonds; common in protein structures. nih.gov |

| Lysine - Tryptophan | Cation-π | < 6.0 Å | Contributes to stability, though Arg is generally a more frequent participant. nih.gov |

| Arginine - Phenylalanine/Tyrosine | Cation-π | < 6.0 Å | Common stabilizing interactions, but Trp is the most preferred aromatic partner. nih.gov |

Hydrogen Bonding and Other Non-Covalent Interactions of this compound

Beyond the powerful cation-π interaction, the this compound motif is capable of engaging in a network of other crucial non-covalent interactions, primarily hydrogen bonds. acs.orgnih.gov These forces are fundamental to molecular recognition, structural stability, and interaction with biological targets like lipid membranes.

The guanidinium group of Arginine is an excellent hydrogen bond donor, capable of forming multiple, geometrically specific hydrogen bonds. nih.gov In the context of membrane interactions, Arg residues can form stable, bidentate hydrogen bonds with the phosphate groups of lipids, further anchoring the peptide to the membrane surface. nih.gov This multi-dentate hydrogen bonding capacity contributes to the stronger membrane interactions observed for Arg-rich peptides compared to Lys-rich ones. nih.gov

The Tryptophan residue also participates in hydrogen bonding. The nitrogen atom in the indole ring (N-H) can act as a hydrogen bond donor. libretexts.org Furthermore, the bulky aromatic ring of Trp contributes significantly through hydrophobic and van der Waals interactions. wikipedia.orglibretexts.org When a peptide inserts into the lipid bilayer, the hydrophobic interactions between the Trp side chain and the lipid acyl chains are a major driving force for partitioning and stability within the nonpolar membrane core. wikipedia.org

Together, this ensemble of interactions—electrostatic attraction, cation-π forces, hydrogen bonding, and hydrophobic effects—creates a robust framework for the potent biological activities associated with the this compound dipeptide motif. nih.govnih.gov

Enzymatic and Biocatalytic Investigations Involving Trp Arg

Trp-Arg as a Substrate for Peptidases and Proteases

Peptidases and proteases are enzymes that catalyze the hydrolysis of peptide bonds. The susceptibility of a peptide bond to enzymatic cleavage is highly dependent on the enzyme's specificity, which is often determined by the amino acid residues flanking the scissile bond. Trypsin-like serine proteases, for instance, are known to cleave peptide bonds following positively charged amino acids like arginine (Arg) or lysine, due to a negatively charged residue (typically aspartic acid or glutamic acid) in their S1 binding pocket wikipedia.orgnih.govlibretexts.org. Chymotrypsin-like proteases, conversely, prefer to cleave after aromatic amino acids such as tryptophan (Trp), phenylalanine, or tyrosine wikipedia.orgnih.govlibretexts.org.

Given these specificities, the dipeptide this compound presents two potential peptide bonds for hydrolysis if it were part of a larger peptide chain: a bond preceding Trp (which would require an aminopeptidase (B13392206) or an endopeptidase with appropriate specificity) and the peptide bond between Trp and Arg. If this compound is considered as a substrate itself, aminopeptidases could potentially cleave the bond before Trp (if Trp is the N-terminus), and carboxypeptidases could cleave the bond after Arg (if Arg is the C-terminus).

While extensive studies focusing solely on the enzymatic hydrolysis of the isolated this compound dipeptide are not prominently detailed in the provided search results, research on larger peptides containing Trp and Arg sequences offers relevant context. For example, the snake venom factor V activator, a serine protease, cleaves a larger peptide at an Arg residue that is preceded by a Trp-Tyr-Leu sequence qmul.ac.uk. Angiotensin-converting enzyme (ACE) has been shown to cleave peptide bonds near Trp and Arg residues in larger substrates like luteinizing hormone-releasing hormone (LH-RH), although it cleaves a Trp-Ser bond and releases a C-terminal tripeptide containing Arg pnas.org.

This compound as an Inhibitor or Activator in Enzyme Systems

Beyond serving as a substrate, peptides containing Trp and Arg residues, including the this compound dipeptide, have demonstrated activity as enzyme inhibitors or activators.

The dipeptide Arg-Trp has been investigated for its inhibitory effects on certain enzymes. Research indicates that Arg-Trp can inhibit Xanthine Oxidase (XO) ul.ie. Furthermore, Trp-containing dipeptides, including Arg-Trp, were found to inhibit Dipeptidyl Peptidase IV (DPP-IV) ul.ie. Another study specifically examined tripeptides with a this compound-Xaa structure for DPP-IV inhibition, identifying this compound-Glu as a potent inhibitor frontiersin.org. Peptides with an N-terminal Trp were also noted as mixed-type inhibitors of DPP-IV frontiersin.org.

Interestingly, a related tripeptide, Ile-Arg-Trp (IRW), initially identified as an ACE inhibitor, has been found to act as an activator of Angiotensin Converting Enzyme 2 (ACE2) acs.orgacs.org. This highlights that the sequence context of Trp and Arg can lead to different functional outcomes in enzyme interactions.

Cyclic dipeptides, including cyclo(this compound), have also been reported to exhibit biological activities, such as antibacterial properties itjfs.com. While the exact enzymatic mechanisms underlying this antibacterial activity are not detailed in the provided information, it suggests potential interactions with bacterial enzyme systems.

Table 1 summarizes some reported inhibitory/activating activities of Arg-Trp and related peptides.

| Peptide Sequence | Target Enzyme | Activity | Notes | Source |

| Arg-Trp | Xanthine Oxidase | Inhibitor | ul.ie | ul.ie |

| Arg-Trp | DPP-IV | Inhibitor | Trp-containing dipeptide ul.ie | ul.ie |

| This compound-Glu | DPP-IV | Inhibitor | Potent tripeptide inhibitor frontiersin.org | frontiersin.org |

| Ile-Arg-Trp (IRW) | ACE2 | Activator | Food-derived ACE2 activating peptide acs.orgacs.org | acs.orgacs.org |

| Arg-Trp-x-x-Trp (motif in peptides) | E. coli MraY | Inhibitor | Synthetic peptides based on motif warwick.ac.uk | warwick.ac.uk |

Note: This table includes data on peptides containing the this compound sequence, as direct data solely on the this compound dipeptide's interactions was limited.

Mechanistic Analysis of Enzyme Action on this compound

Detailed mechanistic analysis of enzyme action specifically on the this compound dipeptide is not extensively described in the provided search results. However, the general mechanisms by which peptidases and proteases cleave peptide bonds are well-established and would apply to the hydrolysis of this compound if it serves as a substrate.

Serine proteases, for instance, utilize a catalytic triad (B1167595) (commonly Asp, His, Ser) to perform nucleophilic attack on the peptide bond carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent cleavage wikipedia.orgacs.org. The specificity for residues like Arg or Trp is determined by interactions within the enzyme's substrate-binding pockets (S1, S2, etc.) that accommodate the amino acid side chains of the substrate wikipedia.orgoup.comacs.org.

If this compound were hydrolyzed by an aminopeptidase or carboxypeptidase, the mechanism would involve the enzyme's active site facilitating the nucleophilic attack on the peptide bond from the N- or C-terminus, respectively.

In the case of enzyme inhibition, the mechanism depends on whether the inhibitor is competitive, non-competitive, or mixed-type. For example, Trp-containing peptides acting as DPP-IV inhibitors were found to be mixed-type inhibitors, suggesting binding sites both within and outside the active site frontiersin.org. For Arg-Trp inhibiting XO and DPP-IV, molecular docking studies for Trp-Val (another inhibitor) suggested potential binding outside the active site for its non-competitive inhibition of both enzymes ul.ie. This implies that Arg-Trp might also interact with secondary binding sites on these enzymes.

The activation mechanism of ACE2 by the tripeptide IRW is suggested to involve interaction with a subdomain near the active site through hydrogen bonds acs.org. This indicates that activation might occur through conformational changes induced by peptide binding outside the catalytic center.

Computational and Experimental Studies of this compound within Enzyme Active Sites

Computational and experimental approaches have been employed to understand how peptides, including those containing Trp and Arg, interact with enzyme active sites and other binding regions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. This method has been applied to study the interaction of peptides with enzymes like XO and DPP-IV ul.ie. While direct docking studies specifically of the this compound dipeptide to these enzymes are not detailed, docking of the related dipeptide Trp-Val to XO and DPP-IV active sites was performed ul.ie. However, for non-competitive inhibition observed with Trp-Val, it was noted that docking to the active site might not fully explain the interaction, suggesting the involvement of secondary binding sites ul.ie. This implies that Arg-Trp might also bind to regions outside the canonical active site of enzymes it inhibits.

For the ACE2 activating peptide IRW (Ile-Arg-Trp), molecular docking studies suggested that the tripeptide interacts with a subdomain near the ACE2 active site via hydrogen bonds, potentially leading to activation acs.org. This provides a structural hypothesis for the observed enzyme activation.

Experimental techniques, such as enzyme kinetics, fluorescence spectroscopy, and site-directed mutagenesis, are crucial for validating computational predictions and understanding the functional role of specific residues in enzyme-ligand interactions nih.govrsc.orgnih.gov. Studies on enzymes themselves have investigated the role of Trp and Arg residues within the enzyme structure for substrate binding, catalysis, and stability nih.govrsc.orgnih.govnih.govnih.govfrontiersin.orgacs.orgplos.org. These studies, while not directly focused on this compound binding, provide valuable context on how these amino acids contribute to enzyme function and how a dipeptide containing these residues might interact with similar environments in enzyme binding sites. For example, arginine residues in the active site of human phenol (B47542) sulfotransferase (SULT1A1) were found to be critical for catalytic activity, likely through ionic interactions with the substrate nih.gov. Tryptophan residues in dimeric arginine kinase were shown to be located at the active site and contribute to enzyme stability and activity nih.gov. Computational surface mapping has also been used to decipher arginine-binding preferences at the substrate-binding groove of Ser/Thr kinases plos.org.

While direct experimental studies specifically detailing the binding of the this compound dipeptide within the active site of various enzymes are not extensively reported in the provided literature, the combination of computational approaches and experimental studies on related peptides and enzyme active sites provides a framework for understanding the potential interactions of this compound in enzymatic systems.

Cellular and in Vitro Biological Roles and Mechanisms of Trp Arg

Trp-Arg Involvement in Cellular Signaling Pathways (Mechanistic Focus)

While direct evidence for this compound dipeptide's broad involvement in numerous cellular signaling pathways is limited, studies on peptides containing Trp and Arg residues provide insights into potential mechanisms. For instance, a hexapeptide containing this compound repeats was found to inhibit the activation of formyl peptide receptor like 2 (FPRL2) by a specific ligand (F2L), leading to the inhibition of intracellular calcium increase and NF-kappaB activation in FPRL2-transfected cells nih.gov. This suggests that this compound containing sequences can interact with and modulate G protein-coupled receptor signaling pathways.

Furthermore, studies on other peptides containing Trp and Arg highlight their potential to influence pathways like the ACE2-Ang-(1-7)-MasR axis and the NF-κB pathway, which are relevant in vascular function and inflammation researchgate.net. The constituent amino acids, tryptophan and arginine, are known to influence various signaling pathways individually, such as the CaSR pathway activated by tryptophan and the iNOS signaling pathway influenced by arginine nih.gov.

Research also suggests that this compound dipeptide can act as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism researchgate.net. This agonistic activity involves direct interaction with the PPARα ligand-binding domain and recruitment of co-activator peptides, leading to conformational changes researchgate.net.

Modulation of Gene Expression by this compound in Cellular Systems

The ability of this compound or this compound-rich peptides to modulate gene expression has been observed in several in vitro studies. For example, a bee venom-derived peptide with a this compound dense region was shown to have anti-proliferative effects on prostate cancer cell lines, which was linked to the downregulation of Cyclin A2 (CCNA2) and the upregulation of Cyclin E1 (CCNE1) nih.gov. This suggests an influence on cell cycle regulatory genes nih.gov.

In the context of lipid metabolism, this compound's agonistic activity on PPARα can lead to the induction of PPARα response genes involved in fatty acid oxidation researchgate.net. This modulation of gene expression contributes to the reduction of intracellular triglyceride accumulation in lipid-loaded hepatocytes researchgate.net.

While not specific to the this compound dipeptide itself, studies on other peptides containing Trp and Arg residues indicate potential roles in regulating genes related to inflammation and oxidative stress, such as those in the NF-κB pathway researchgate.net. The N-end rule pathway, which involves the recognition of N-terminal residues like arginine and tryptophan, can also influence protein degradation and indirectly affect the levels of transcriptional regulators pnas.org.

This compound Interactions with Cellular Transport Mechanisms

Peptides containing arginine and tryptophan residues are known to interact with cellular transport mechanisms, particularly in the context of cell penetration and antimicrobial activity. The cationic nature of arginine facilitates electrostatic interactions with negatively charged cell membranes, while the hydrophobic indole (B1671886) ring of tryptophan can insert into the lipid bilayer, promoting membrane permeabilization and disruption nih.govnih.govcambridge.org.

Studies on cell-penetrating peptides (CPPs) rich in arginine and tryptophan have demonstrated their ability to enter cells through both endocytosis and direct translocation across the cell membrane nih.gov. These interactions can involve binding to glycosaminoglycans (GAGs) on the cell surface and subsequent internalization cambridge.orgnih.gov. Ion-pair π interactions between the arginine guanidinium (B1211019) group and the tryptophan indole ring are thought to play a crucial role in these GAG-dependent entry mechanisms nih.gov.

Specific peptide transporters, such as proton-coupled peptide transporter 1 (PepT1), are known to transport dipeptides across cell membranes frontiersin.org. While direct evidence for this compound transport specifically via PepT1 is not explicitly detailed in the provided results, dipeptides in general can be absorbed and transported through such mechanisms frontiersin.org. In yeast, the uptake of dipeptides containing N-terminal amino acids recognized by the N-end rule pathway, including arginine and tryptophan, can activate transporters like PTR2 mdpi.comnih.gov.

Effects of this compound on Cellular Homeostasis and Viability (In Vitro Studies)

In vitro studies have investigated the effects of this compound and related peptides on cellular homeostasis and viability. This compound's role as a PPARα agonist suggests an influence on cellular lipid homeostasis by reducing intracellular triglyceride accumulation in hepatocytes researchgate.net.

Peptides rich in Trp and Arg are also studied for their effects on cell viability, particularly in the context of antimicrobial and anticancer activities. While some this compound-containing peptides exhibit cytotoxicity towards certain cell lines at higher concentrations, others, especially those designed as antimicrobial agents, aim for selective toxicity towards microbial cells with minimal effects on mammalian cells bohrium.comnih.govresearchgate.net. For instance, a modified peptide containing a His-Trp-Arg scaffold showed potent anticryptococcal activity without apparent cytotoxicity in tested mammalian cell lines bohrium.comnih.govresearchgate.net.

Studies on the anti-proliferative effects of this compound dense peptides on cancer cell lines, such as DU145 prostate cancer cells, indicate that these peptides can reduce cell proliferation, suggesting an impact on cellular viability in a cancerous context nih.gov.

Mechanistic Investigations of this compound Activity on Cell Lines (e.g., Anti-proliferative, Antimicrobial)

Mechanistic investigations of this compound containing peptides on cell lines have focused primarily on their antimicrobial and anti-proliferative activities.

Antimicrobial Mechanisms: Trp- and Arg-rich peptides, including those with this compound repeats, exert antimicrobial effects largely by targeting bacterial cell membranes nih.govnih.govnih.gov. The proposed mechanisms involve electrostatic attraction to the negatively charged microbial membrane, followed by insertion of hydrophobic residues (like tryptophan) into the membrane nih.govnih.gov. This can lead to membrane permeabilization, disruption, pore formation, leakage of cell contents, and ultimately cell death nih.govbohrium.comresearchgate.net. The specific arrangement and number of Trp and Arg residues influence the potency and mechanism of action nih.govcdnsciencepub.com. For example, peptides with three Arg and three Trp residues have shown potent antibiofilm activity against Staphylococcus aureus, and the positioning of Trp residues can impact activity cdnsciencepub.com.

Anti-proliferative Mechanisms: In cancer cell lines, this compound dense peptides have demonstrated anti-proliferative effects. Mechanistic studies on DU145 prostate cancer cells suggest that such peptides can induce cell cycle arrest by downregulating CCNA2 and upregulating CCNE1 nih.gov. Some anti-cancer peptides targeting cell membranes are thought to have a lower risk of resistance development nih.gov.

Role of this compound in Host-Microbe Interfacial Processes

Peptides containing Trp and Arg play a significant role in host-microbe interactions, particularly as components of the innate immune system in the form of antimicrobial peptides (AMPs) nih.govswinburne.edu.aufrontiersin.org. These peptides are key players at the host-microbe interface, directly interacting with microbial membranes to neutralize pathogens nih.govnih.govfrontiersin.org.

The structure of Trp- and Arg-rich AMPs facilitates their interaction with bacterial membranes, which differ significantly from mammalian cell membranes nih.gov. The cationic charge from arginine and the hydrophobic nature of tryptophan enable selective targeting and disruption of bacterial membranes nih.govnih.govcambridge.org. This membrane-targeting mechanism is considered a key advantage of AMPs, potentially reducing the likelihood of resistance development compared to antibiotics with intracellular targets nih.govswinburne.edu.aufrontiersin.org.

Studies on the antibiofilm activities of Trp- and Arg-rich peptides against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa highlight their potential to interfere with microbial colonization and persistence at host interfaces researchgate.netcdnsciencepub.com. The ability to inhibit biofilm formation and eliminate existing biofilms is crucial in combating microbial infections cdnsciencepub.com.

While the provided information focuses on the direct antimicrobial action at the microbial interface, the influence of dietary dipeptides like this compound on host physiological processes that indirectly impact host-microbe interactions (e.g., immune modulation, gut barrier function) is an area of ongoing research for other dipeptides nih.govfrontiersin.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Tryptophan | 6305 nih.gov |

| Arginine | 6322 nih.gov |

| This compound | 7009653 nih.gov |

Data Tables

Based on the search results, specific quantitative data for this compound dipeptide alone in the context of signaling pathways, gene expression modulation, or transport mechanisms is limited. However, data on related peptides containing Trp and Arg residues can be presented to illustrate the principles.

Table 1: Effect of a this compound Containing Hexapeptide (WRWWWW) on FPRL2 Signaling (Illustrative based on Search Result nih.gov)

| Stimulus | Peptide (WRWWWW) Concentration | Intracellular Calcium Increase Inhibition | NF-kappaB Activation Inhibition |

| F2L | Sufficient Concentration | Complete Inhibition | Complete Inhibition |

Table 2: Anti-proliferative Effect of a this compound Dense Peptide on DU145 Cells (Illustrative based on Search Result nih.gov)

| Peptide | Cell Line | Effect on Proliferation | Associated Gene Modulation |

| N0821 (YWWWWRWWRKI) | DU145 | Substantial Inhibition | Downregulation of CCNA2, Upregulation of CCNE1 |

| N0820 (WWWWRWWRKI) | DU145 | Substantial Inhibition | Downregulation of CCNA2, Upregulation of CCNE1 |

Table 3: PPARα Agonistic Activity of this compound (Illustrative based on Search Result researchgate.net)

| Dipeptide | PPARα Transactivation Induction | Direct Binding to PPARα LBD | Reduction of Intracellular Triglycerides in Hepatocytes |

| This compound | Dose-dependent Induction | Yes | Yes |

Table 4: Antimicrobial Activity of Trp- and Arg-Rich Peptides (Illustrative based on Search Results nih.govcdnsciencepub.com)

| Peptide Type | Target Microbe | Observed Activity | Key Mechanism (Proposed) |

| Trp- and Arg-rich Hexapeptides | Staphylococcus aureus | Potent Antibiofilm Activity | Membrane Disruption |

| Modified His-Trp-Arg Scaffold | Cryptococcus neoformans | Potent Antifungal Activity | Membrane Permeabilization, Pore Formation |

| Arg-Trp-octyl ester analogues | Bacteria (Staphylococcus aureus, MRSA) | Promising Antibacterial Activity | Membrane Interaction |

These tables are illustrative summaries based on the provided search results, highlighting the types of data available for this compound and related peptides in in vitro studies. More detailed quantitative data (e.g., IC50, MIC values) are present within the source snippets for specific peptides and experimental conditions.

Computational Modeling and Theoretical Studies of Trp Arg

Quantum Mechanical (QM) Calculations for Trp-Arg Electronic Structure and Energetics

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and energetics of small molecules and peptides like this compound at an atomic level. These calculations can provide detailed information about molecular orbitals, charge distribution, bond energies, and conformational stability.

DFT predictions have been employed to study the electronic structure and energetics of various dipeptides, including this compound, in the context of drug development nih.gov. Such studies can help elucidate the intrinsic properties of the this compound sequence, which are fundamental to its behavior in more complex biological systems. The electronic properties derived from QM calculations can inform classical force fields used in larger-scale simulations and provide a deeper understanding of the chemical interactions involving the Trp and Arg residues.

Molecular Dynamics (MD) Simulations of this compound in Solution and Complex Environments

Molecular dynamics (MD) simulations are extensively used to explore the conformational dynamics and interactions of peptides in various environments, including aqueous solutions and complex biological milieus like lipid membranes. MD simulations track the time evolution of a molecular system by solving Newton's laws of motion for each atom, providing insights into flexibility, solvent interactions, and conformational transitions.

MD simulations have been performed on a large library of two-residue peptides in aqueous solution, including this compound, to investigate their conformational preferences nih.gov. These studies reveal the inherent flexibility of the dipeptide and the influence of the solvent on its possible conformations. Furthermore, MD simulations are crucial for understanding the behavior of Trp- and Arg-rich peptides, including those containing the this compound sequence, in complex environments such as lipid bilayers acs.orgmdpi.com. These simulations have demonstrated the importance of Trp residues in interacting with hydrophobic membrane environments and Arg residues in forming electrostatic interactions with charged lipid headgroups acs.org. The cationic nature and orientation of Arg residues complement the properties of Trp residues, collectively supporting the activity of such peptides acs.org. Coarse-grained MD simulations have also been used to study transmembrane peptides with Trp and Arg anchors in lipid bilayers, providing insights into peptide orientation and interaction with membranes of varying thickness nih.gov. Simulations of peptides like Arg-Val-Glu-Trp (RVEW) in explicit water have highlighted the role of hydrophobic forces in driving interactions between residues like Val and Trp pnas.org.

Molecular Docking Studies of this compound with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a peptide or ligand when bound to a specific biomolecular target, such as a protein or receptor. This method helps to estimate the binding affinity and identify key interactions between the peptide and its target.

Structure-based molecular docking has been utilized to screen virtual libraries of dipeptides, including this compound, to identify potential inhibitors of enzymes like Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) nih.gov. These studies involve docking the dipeptide into the active site or binding pocket of the target protein and evaluating the predicted binding poses and scores. Molecular docking studies have also investigated the interaction of the tripeptide Arg-His-Trp (which contains an Arg-His-Trp sequence) with the β2 adrenoceptor, suggesting a favorable binding affinity biorxiv.orgnih.govbiorxiv.org. Studies on DPP-IV inhibitory peptides have indicated that peptides with an N-terminal Trp can bind to secondary sites on the enzyme, in addition to or instead of the active site frontiersin.org. Molecular docking has also been applied to study the binding of peptides containing Trp and Arg residues to targets like Angiotensin-Converting Enzyme (ACE), identifying these amino acids as characteristic features of inhibitory peptides nih.gov. Computational models involving docking have also been used to study the interaction of GnRH analogs containing Trp and Arg with their receptors researchgate.net.

Free Energy Calculations for this compound Binding and Conformational Transitions

Free energy calculations are advanced computational methods used to quantify the thermodynamics of molecular processes, such as the binding of a peptide to a target or the transition between different conformational states. These calculations provide a more rigorous assessment of the stability and likelihood of specific molecular events compared to simple docking scores or potential energy analysis.

De Novo Peptide Design Principles Derived from this compound Structural Insights

Computational studies, including analyses of this compound containing peptides, contribute to the development of de novo peptide design principles. By understanding how the structural and chemical properties of Trp and Arg influence peptide behavior and interaction with targets or environments, researchers can rationally design new peptides with desired functions.

A rational framework for the de novo design of Trp- and Arg-rich peptide antibiotics has been developed, leveraging insights from structure-function correlations frontiersin.org. These studies aim to identify optimal peptide lengths and residue positioning, such as the placement of Trp, for maximum activity and selectivity. Research on improving the activity of Trp-rich antimicrobial peptides through modifications like Arg/Lys substitutions and altering the length of cationic residues also contributes to design principles focused on optimizing interactions and stability mdpi.com. Structure-activity relationship (SAR) studies, often guided by computational modeling, investigate how changes in amino acid sequence, including at positions occupied by Arg and Trp, affect peptide function biorxiv.orgnih.gov. Dihedral angle analysis, for instance, can reveal preferred conformations spanning Arg and Trp residues that may be important for activity nih.gov. These computational investigations provide valuable guidance for the rational design of peptides with enhanced properties.

Machine Learning and Artificial Intelligence Applications in Predicting this compound Behavior

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in peptide research, including the prediction of peptide properties and behavior. These data-driven approaches can analyze large datasets from experiments and simulations to build predictive models.

Advanced Spectroscopic and Biophysical Characterization Methodologies for Trp Arg

Fluorescence Spectroscopy (Quenching, Anisotropy, Lifetime) of Trp-Arg

Tryptophan is a naturally fluorescent amino acid, making fluorescence spectroscopy a powerful tool for studying the environment and dynamics of Trp-containing peptides. Fluorescence parameters such as emission intensity, wavelength maximum, quantum yield, lifetime, and anisotropy are highly sensitive to the local environment of the indole (B1671886) ring of tryptophan.

Quenching: Fluorescence quenching studies involve using collisional or static quenchers to probe the accessibility of the tryptophan residue to the solvent or other molecules. The positively charged arginine residue in this compound could potentially influence the accessibility of the tryptophan indole ring through intramolecular interactions or by affecting the peptide's interaction with charged species in solution or membranes. Studies on other Trp-containing peptides have shown that quenching by molecules like acrylamide (B121943) or iodide can indicate the degree of solvent exposure of the tryptophan residue.

Lifetime: Tryptophan fluorescence typically exhibits multi-exponential decay, reflecting different conformational states or environments of the indole ring. Fluorescence lifetime measurements can provide insights into interactions that quench fluorescence, such as proximity to peptide bonds or other quenching groups. The interaction between the Trp and Arg residues in this compound, potentially involving cation-π interactions, could influence the non-radiative de-excitation rate of the tryptophan, affecting its fluorescence lifetime.

While these techniques are applicable to this compound, specific fluorescence data (quenching constants, anisotropy decay profiles, lifetime components) for the isolated this compound dipeptide were not found in the reviewed literature. Studies on longer peptides containing Trp and Arg residues demonstrate the utility of these methods for understanding peptide conformation, dynamics, and interactions.

Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct method for measuring the thermodynamic parameters of molecular interactions in solution, including binding affinity (K), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

ITC can be used to study the binding of this compound to potential targets, such as proteins, membranes, or small molecules. The technique measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction. This information can reveal the driving forces behind the binding (e.g., enthalpy-driven or entropy-driven) and the stoichiometry of the complex formed.

Research on other peptides containing Trp and Arg has utilized ITC to investigate their interactions. For example, ITC has been applied to study the binding of tryptophan-rich antimicrobial peptides to model membranes, revealing the thermodynamic contributions of electrostatic and hydrophobic interactions. Studies on the interaction of peptides with supramolecular receptors have also employed ITC to determine binding constants and thermodynamic parameters, highlighting the role of cation-π interactions involving arginine and aromatic residues.

Specific ITC data detailing the binding thermodynamics of the this compound dipeptide to any particular target were not identified in the search results. However, given its charged arginine and aromatic tryptophan residues, this compound is a candidate for interactions that could be characterized by ITC, particularly in contexts involving electrostatic or aromatic interactions.

Surface Plasmon Resonance (SPR) for this compound Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of binding events between a molecule immobilized on a sensor surface (ligand) and a molecule flowing over the surface (analyte). SPR allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

SPR is valuable for characterizing the interaction of peptides with various biomolecules or surfaces. By immobilizing a target molecule, the binding of this compound in solution can be monitored in real-time. This provides insights into how quickly the dipeptide binds to and dissociates from the target.

Studies involving peptides containing Trp and Arg sequences have utilized SPR to quantify binding affinities and kinetics. For instance, SPR has been used to evaluate the binding of peptides containing this compound motifs to targets like ricin or TSLP, demonstrating the contribution of these residues to binding affinity. SPR experiments can reveal differences in binding behavior based on peptide sequence and target properties.

Specific SPR sensorgrams or kinetic parameters (ka, kd, KD) for the this compound dipeptide interacting with a defined target were not found in the reviewed literature. However, SPR remains a suitable technique for quantitatively assessing the binding kinetics and affinity of this compound if a relevant binding partner is identified and immobilized.

Mass Spectrometry (MS) Applications in this compound Research (e.g., Hydrogen-Deuterium Exchange MS, Cross-Linking MS)

Mass Spectrometry (MS) and its hyphenated techniques are essential tools in peptide research for characterization, sequencing, and studying interactions.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a technique that probes the solvent accessibility and dynamics of proteins and peptides by measuring the exchange rate of backbone amide hydrogens with deuterium (B1214612) from the solvent. Regions of a peptide that are involved in stable hydrogen bonds or are less accessible to the solvent will exchange more slowly. HDX-MS can provide information on peptide conformation, conformational changes, and interaction interfaces. While primarily applied to larger proteins and protein complexes, the principles of HDX-MS could potentially be applied to study the dynamics and solvent accessibility of the this compound dipeptide, although the short length might pose experimental challenges for detailed analysis of exchange rates across the sequence.

Cross-Linking MS: Cross-linking MS involves using chemical cross-linkers to covalently link amino acid residues that are spatially close in a peptide or protein, or within a complex. The cross-linked products are then analyzed by MS to identify the linked residues, providing distance constraints that can be used to infer structural information or identify interaction sites. Arginine and Tryptophan residues can be involved in cross-linking reactions. While cross-linking MS is more commonly applied to larger proteins and protein complexes to study tertiary structure or protein-protein interactions, it could theoretically be used to investigate intramolecular proximity in modified or constrained this compound peptides or to study interactions between this compound and a binding partner if suitable cross-linkers are employed.

Specific applications of HDX-MS or cross-linking MS focusing on the this compound dipeptide were not found in the reviewed literature. However, MS is routinely used for the mass confirmation and purity assessment of synthetic peptides like this compound.

Analytical Ultracentrifugation (AUC) for this compound Oligomerization and Association

Analytical Ultracentrifugation (AUC) is a versatile solution-based technique used to determine the molecular weight, stoichiometry, and association state of macromolecules. Both sedimentation velocity (SV) and sedimentation equilibrium (SE) experiments can provide valuable information.

Sedimentation Velocity (SV): SV experiments measure the rate at which molecules move through a solvent under centrifugal force. The sedimentation coefficient (s) is influenced by the size, shape, and density of the molecule. SV can be used to assess sample homogeneity and identify different species (e.g., monomers, dimers, aggregates) in solution.

Sedimentation Equilibrium (SE): SE experiments measure the distribution of molecules in a centrifugal field at equilibrium. The concentration gradient formed is dependent on the molecular weight of the species. SE is a primary method for determining the absolute molecular weight and characterizing reversible self-association (oligomerization) or hetero-association.

AUC can be applied to study the oligomerization behavior of this compound in solution. The positively charged arginine residue might influence self-association, particularly at higher concentrations or in specific buffer conditions. Studies on other peptides have used AUC to determine their oligomeric state and the thermodynamics of association.

Specific AUC data regarding the self-association or oligomerization of the this compound dipeptide were not found in the reviewed literature. However, AUC would be a suitable method to investigate if this compound forms dimers, trimers, or higher-order aggregates under various conditions.

Differential Scanning Calorimetry (DSC) for this compound Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermodynamic technique that measures the heat changes associated with temperature-induced transitions in molecules, such as unfolding or denaturation. DSC can be used to assess the thermal stability of biomolecules by determining the melting temperature (Tm) and the enthalpy change (ΔH) of the transition.

For peptides, DSC can be used to study their thermal stability in solution or in the presence of other molecules like lipids, which is relevant for understanding peptide-membrane interactions. The thermal behavior observed by DSC can provide insights into the structural integrity of the peptide and how it is affected by temperature.

Studies on peptides containing Arg and Trp residues have employed DSC to investigate their thermal properties and interactions with membranes. For example, DSC has been used to study the effects of charged peptides on the phase transition of lipid membranes, showing that arginine-containing peptides can influence membrane ordering and transition enthalpy. DSC has also been used to assess the thermal stability of more complex peptides like Trp-cage variants.

Interdisciplinary Research Avenues and Future Directions for Trp Arg Research

Integration of Trp-Arg Motifs into Novel Biomaterial Scaffolds

The incorporation of peptide motifs into biomaterial scaffolds is a significant area of tissue engineering and regenerative medicine. Peptides can provide specific biological cues to enhance cell adhesion, proliferation, and differentiation. The Arg-Gly-Asp (RGD) sequence is a widely studied motif for promoting cell adhesion via integrin binding nih.govmdpi.com. Peptides rich in arginine have also been explored for their ability to interact with negatively charged components of the extracellular matrix and to promote biomineralization, particularly with hydroxyapatite, which is relevant for bone regeneration researchgate.net.

Given the properties of Trp and Arg, the this compound dipeptide or sequences incorporating this motif could be explored for integration into novel biomaterial scaffolds. The cationic nature of Arg can facilitate interactions with anionic surfaces or molecules within the scaffold or the biological environment. The hydrophobic and aromatic nature of Trp could influence peptide self-assembly, modulate the local environment within the scaffold, or provide interaction points with other hydrophobic domains or molecules. Future research could focus on designing scaffolds where this compound is presented to cells to investigate its potential in mediating specific cellular responses, potentially distinct from or synergistic with established motifs like RGD. Studies could involve functionalizing polymer scaffolds with this compound or designing self-assembling peptides containing the this compound sequence to form hydrogels or other porous structures nih.govmdpi.com.

Development of Biosensors Utilizing this compound Recognition Elements

Peptides are increasingly recognized as valuable biorecognition elements in the development of biosensors due to their ease of synthesis, stability, and ability to interact specifically with target analytes mdpi.com. The intrinsic fluorescence of tryptophan makes it a useful component in fluorescence-based biosensors, where changes in fluorescence intensity or wavelength can signal analyte binding nih.govplos.org. Peptides containing Trp residues have been used in biosensors for detecting metal ions, with the Trp fluorescence being affected by the binding event nih.gov.

The this compound dipeptide holds promise as a recognition element in biosensors. The tryptophan residue can serve as a built-in fluorophore, allowing for label-free detection or signal transduction. The arginine residue can contribute to binding specificity through electrostatic interactions with negatively charged analytes or surfaces. The combined properties of Trp and Arg could enable the design of biosensors for detecting specific molecules or ions that exhibit affinity for this particular amino acid pair. Future research could explore conjugating this compound to transducer surfaces (e.g., electrodes for electrochemical biosensors) or incorporating it into peptide sequences designed to undergo conformational changes upon analyte binding, thereby altering Trp fluorescence or other measurable properties mdpi.com. The rational design of this compound-based recognition elements could leverage computational modeling to predict binding interactions and optimize sensor performance.

Rational Design of Peptidomimetics Based on this compound Structure-Activity Relationships

Peptidomimetics, molecules that mimic the structural and functional characteristics of peptides, are developed to overcome limitations of natural peptides such as proteolytic instability and poor bioavailability. Understanding the structure-activity relationships (SAR) of peptide motifs is crucial for the rational design of effective peptidomimetics. Studies on peptides rich in Trp and Arg have demonstrated the importance of the position and context of these residues for biological activity, particularly in the context of antimicrobial and anticancer peptides that interact with cell membranes nih.govmdpi.commdpi.comresearchgate.netfrontiersin.orgmdpi.com. Modifications such as N- and C-terminal capping, cyclization, and incorporation of D-amino acids or unnatural residues can significantly impact peptide stability and activity nih.govmdpi.comnih.gov.

For the this compound dipeptide, investigating its intrinsic biological activities (if any) and how modifications affect these activities would be a key area of future research. Even if the dipeptide itself has limited activity, understanding its SAR can inform the design of larger peptides or peptidomimetics where this compound serves as a critical functional motif. Rational design approaches could involve synthesizing this compound peptidomimetics with modified backbones, side chains, or terminal groups to enhance stability, alter charge distribution, or improve target interaction researchgate.netnih.gov. Computational methods, such as molecular docking and molecular dynamics simulations, can play a vital role in predicting the structural consequences of these modifications and their impact on interactions with potential targets, guiding the synthesis and testing of novel this compound based peptidomimetics nih.govnih.gov.

Emerging Methodologies for Profiling this compound and Its Metabolites in Complex Systems

Profiling metabolites in complex biological systems is essential for understanding biological processes and identifying potential biomarkers. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the detection and quantification of amino acids and their metabolites stir.ac.ukresearchgate.netoup.com. These methods can be adapted to profile small peptides like this compound. The unique properties of Trp (UV absorbance and fluorescence) and Arg (positive charge) can be leveraged for detection and separation.

Future research should focus on developing and optimizing sensitive and specific analytical methodologies for profiling this compound in various complex matrices, including biological fluids, tissues, and environmental samples. This would involve developing robust sample preparation protocols and chromatographic and mass spectrometric methods tailored for the detection and quantification of this specific dipeptide stir.ac.ukresearchgate.net. Furthermore, investigating the metabolic fate of this compound in biological systems would require methodologies to identify and profile its potential metabolites, such as individual tryptophan and arginine, or other breakdown products. This could involve targeted metabolomics approaches focusing on known or predicted metabolites or untargeted approaches to discover novel metabolic pathways involving this compound asm.orgresearchgate.net. Such profiling efforts are crucial for understanding the potential roles and dynamics of this compound in biological contexts.

Computational-Experimental Integration for Accelerated this compound Research Discoveries

The integration of computational and experimental approaches is becoming increasingly important for accelerating discoveries in peptide research. Computational methods, including molecular dynamics simulations, docking studies, and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into peptide structure, dynamics, interactions with targets, and the effects of modifications pnas.orgnih.govnih.govacs.orgfrontiersin.orgnih.gov. These in silico studies can guide experimental design, prioritize synthesis targets, and aid in the interpretation of experimental results.

For this compound research, computational methods can be used to predict its conformational preferences, its interactions with various molecules (e.g., lipids, proteins, small molecules), and the impact of incorporating it into larger peptide or peptidomimetic structures nih.gov. For example, simulations could explore how the this compound dipeptide inserts into or interacts with lipid bilayers, which is relevant for potential antimicrobial applications nih.gov. Docking studies could predict potential binding partners. QSAR modeling could relate structural variations of this compound-containing sequences to their observed activities ebi.ac.uk. Experimental studies, in turn, provide essential data to validate computational predictions and refine models. This iterative process, where computational predictions inform experimental design and experimental results refine computational models, can significantly accelerate the understanding of this compound's properties and the discovery of its potential applications frontiersin.org. Future research should emphasize this integrated approach to fully explore the potential of the this compound dipeptide.

Q & A

Basic: How to design reproducible experiments for Trp-Arg synthesis and characterization?

Methodological Answer:

- Experimental Design: Follow guidelines for documenting synthetic protocols, including reaction conditions (temperature, pH, solvent systems), purification methods, and analytical techniques (e.g., HPLC, NMR). Ensure all steps are detailed to enable replication .

- Data Standardization: Use "shell tables" to predefine variables (e.g., yield, purity, spectral peaks) based on the P-E/I-C-O framework (Population: compound batch; Exposure: reaction parameters; Outcome: characterization data) .